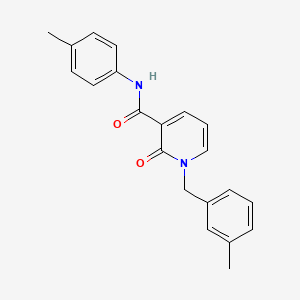
1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their calcium channel blocking activity . The presence of the 2-oxo group suggests it might have some unique reactivity or biological activity compared to other dihydropyridines.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of reactions, including oxidation to yield pyridines and reduction to yield piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of ionization, solubility, and stability could be predicted based on its structure .科学的研究の応用
Metabolic and Disposition Studies
Research on similar compounds, such as those within the class of HIV integrase inhibitors, utilized 19F-nuclear magnetic resonance (NMR) for candidate selection in drug discovery programs. This method supports the investigation of metabolic fate and excretion balance in animal models, highlighting the utility of related compounds in understanding drug metabolism and disposition mechanisms (Monteagudo et al., 2007).
Antimicrobial and Antifungal Agents
Novel derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated for their antibacterial and antifungal activities . Certain derivatives displayed broad-spectrum antibacterial activity comparable to standard antibiotics, and antifungal efficacy against Aspergillus fumigatus, underscoring the potential of structurally similar compounds in antimicrobial research (El-Sehrawi et al., 2015).
Analgesic Property Optimization
Chemical modification of the pyridine moiety in related molecules was investigated as a strategy to optimize biological properties, specifically analgesic effects . This research suggests that structural modifications can enhance the biological activity of dihydropyridine derivatives, indicating a path for the development of new analgesics (Ukrainets et al., 2015).
Organic Synthesis and Derivatization
The 1,4-dihydropyridine scaffold, similar to the compound , serves as a versatile foundation in organic synthesis , acting as a hydrogen transfer reagent and enabling the synthesis of new molecules through derivatization strategies (Borgarelli et al., 2022).
Fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide Derivatives
Research involving the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles led to the formation of novel bicyclic carboxamide derivatives . These reactions demonstrate the chemical versatility and potential for creating new compounds with significant biological or pharmacological activity (Britsun et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-10-18(11-9-15)22-20(24)19-7-4-12-23(21(19)25)14-17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKYRRRWXCGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

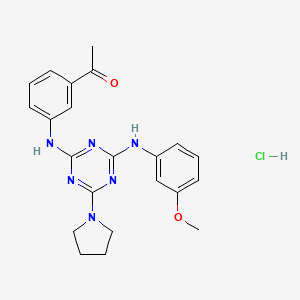
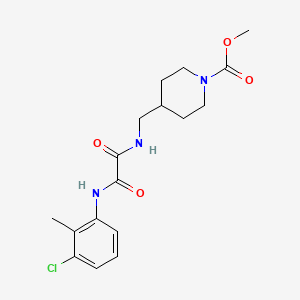
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2637131.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637132.png)
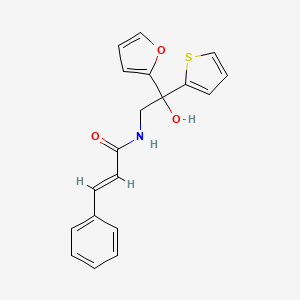
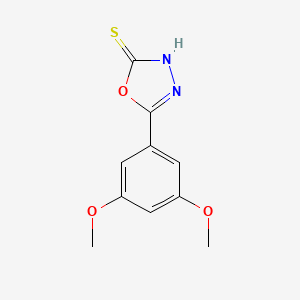
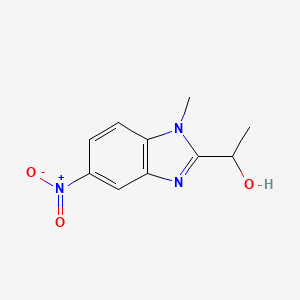
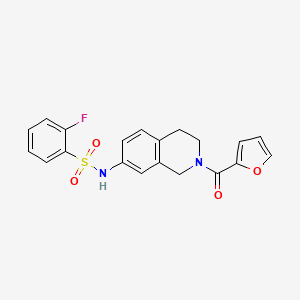
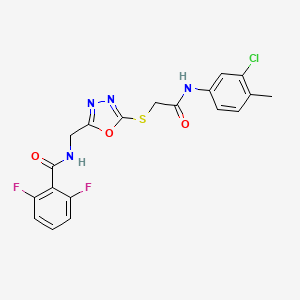
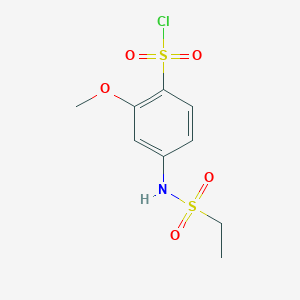
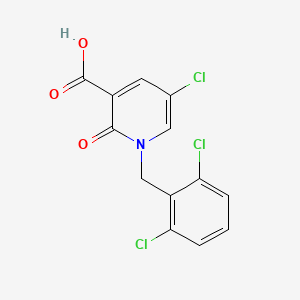
![3-Propyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637144.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2637145.png)
![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)